molecular formula C6H12F2N2 B12841054 (2R,5S)-2,5-Bis(fluoromethyl)piperazine

(2R,5S)-2,5-Bis(fluoromethyl)piperazine

Cat. No.: B12841054
M. Wt: 150.17 g/mol
InChI Key: JVWWKEIJGAUQOQ-OLQVQODUSA-N
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Description

(2R,5S)-2,5-Bis(fluoromethyl)piperazine is a fluorinated piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The fluoromethyl groups attached to the piperazine ring enhance the compound’s chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-2,5-Bis(fluoromethyl)piperazine typically involves the reaction of piperazine with fluoromethylating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-2,5-Bis(fluoromethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl groups, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

(2R,5S)-2,5-Bis(fluoromethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of (2R,5S)-2,5-Bis(fluoromethyl)piperazine involves its interaction with specific molecular targets. The fluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potential candidate for targeting intracellular pathways and enzymes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-2,5-Bis(chloromethyl)piperazine: Similar structure but with chloromethyl groups instead of fluoromethyl groups.

    (2R,5S)-2,5-Bis(bromomethyl)piperazine: Contains bromomethyl groups, leading to different reactivity and properties.

Uniqueness

(2R,5S)-2,5-Bis(fluoromethyl)piperazine is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms increase the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H12F2N2

Molecular Weight

150.17 g/mol

IUPAC Name

(2S,5R)-2,5-bis(fluoromethyl)piperazine

InChI

InChI=1S/C6H12F2N2/c7-1-5-3-10-6(2-8)4-9-5/h5-6,9-10H,1-4H2/t5-,6+

InChI Key

JVWWKEIJGAUQOQ-OLQVQODUSA-N

Isomeric SMILES

C1[C@@H](NC[C@H](N1)CF)CF

Canonical SMILES

C1C(NCC(N1)CF)CF

Origin of Product

United States

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